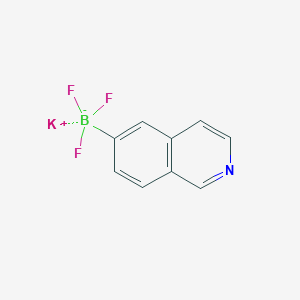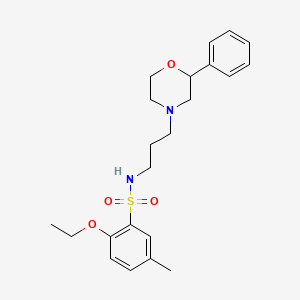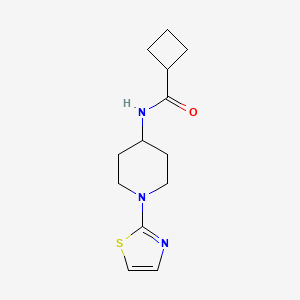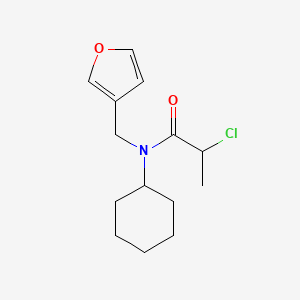
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide” is a complex organic compound. It contains a thiophene group, which is a five-membered ring with four carbon atoms and a sulfur atom . Thiophene and its derivatives are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Thiophene derivatives have been reported to exhibit a wide range of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide, due to its complex structure, is involved in various synthetic and chemical studies. One study focused on the synthesis of trisubstituted cyclopropanes, which are chemically related to this compound. These compounds were synthesized using asymmetric cyclopropanation and evaluated for their inhibitory potential against serotonin, norepinephrine, and dopamine transporters, showing significant potential as dual inhibitors (White et al., 2009). Another study involved the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which share a structural resemblance to this compound. These compounds were analyzed using various spectroscopic methods, and their chemical structures were elucidated, indicating their potential in diverse chemical applications (Özer et al., 2009).
Medicinal Chemistry and Drug Development
In the field of medicinal chemistry, compounds structurally related to this compound are synthesized and evaluated for their biological activities. For instance, novel dithiolane, thiophene, coumarin, and 2-pyridone derivatives containing a hydrazide moiety were synthesized and assessed for their antimicrobial activity, showcasing the versatility of such compounds in drug development (Mahmoud et al., 2017).
Applications in Advanced Materials and Catalysis
Research has also explored the use of related compounds in advanced materials and catalysis. A study on nonfullerene electron transporting materials based on naphthalene diimide for perovskite solar cells indicated the utility of structurally similar compounds in enhancing the performance and stability of solar cells, a critical area in renewable energy technologies (Jung et al., 2018).
Mécanisme D'action
The mechanism of action would depend on the specific application of “N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide”. Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Orientations Futures
Propriétés
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c22-20(19-9-3-6-15-5-1-2-8-18(15)19)21(16-10-11-16)13-12-17-7-4-14-23-17/h1-9,14,16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFNEULHDOYJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(3,4-dichlorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![N-benzyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2879262.png)

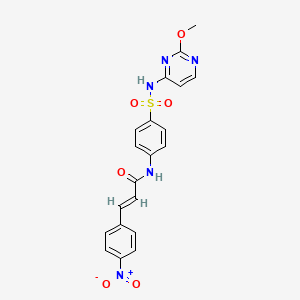
![N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2879266.png)
![ethyl 2-[4-(2,6-difluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B2879267.png)
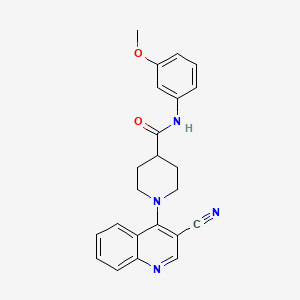
![1-Benzyl-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2879269.png)
